![molecular formula C29H32O7S B570503 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- CAS No. 1234474-57-7](/img/structure/B570503.png)

3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

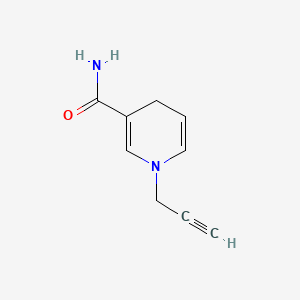

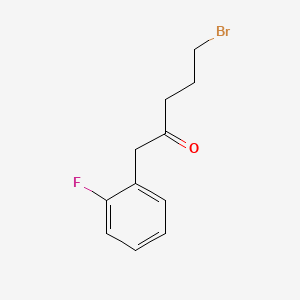

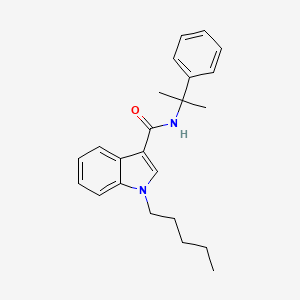

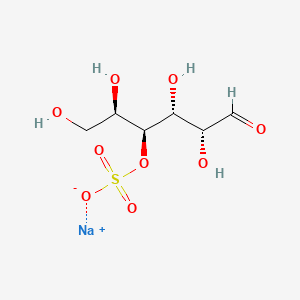

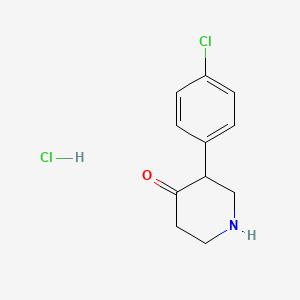

3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, also known as 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, is a useful research compound. Its molecular formula is C29H32O7S and its molecular weight is 524.628. The purity is usually 95%.

BenchChem offers high-quality 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antidiabetic Drug Development

A significant application of 3-Benzofuranacetic acid derivatives is in the development of antidiabetic drugs. Research on TAK-875, a compound related to 3-Benzofuranacetic acid, shows its potential as an effective antidiabetic medication. TAK-875 is a potent, selective, and orally bioavailable GPR40 agonist. GPR40 is a protein-coupled receptor predominantly found in pancreatic β-cells, which mediates enhancement of glucose-stimulated insulin secretion by free fatty acids. Studies indicate that TAK-875 exhibits potent plasma glucose-lowering action and insulinotropic action in animal models, making it a promising candidate for treating type 2 diabetes mellitus (Negoro et al., 2010).

Synthesis and Chemical Reactions

The compound's synthesis and its reactions form another area of research. Efforts have been made to synthesize various derivatives and study their chemical properties. For instance, research involving the synthesis of dihydrobenzofuranone derivatives and their evaluation for antiulcer activities has been conducted. These studies contribute to the understanding of the chemical behavior and potential therapeutic applications of 3-Benzofuranacetic acid derivatives (Kitazawa et al., 1989).

Therapeutic Applications

Beyond antidiabetic properties, 3-Benzofuranacetic acid derivatives have been studied for various therapeutic applications. This includes the exploration of compounds for their potential in treating conditions like skin disorders. For example, research on AM643, a compound structurally related to 3-Benzofuranacetic acid, revealed its utility as a topical agent for treating skin disorders involving leukotriene production (Stock et al., 2010).

作用機序

Target of Action

®-Fasiglifam, also known as 3-Benzofuranacetic acid, is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) . GPR40 plays a crucial role in the regulation of insulin secretion in response to elevated levels of extracellular glucose .

Mode of Action

®-Fasiglifam interacts with its target, GPR40, by binding to it and activating the receptor . This activation leads to an increase in intracellular calcium levels, which in turn triggers the release of insulin from pancreatic β-cells . The compound’s interaction with GPR40 enhances glucose-dependent insulin secretion, providing a mechanism for improved blood glucose control .

Biochemical Pathways

The activation of GPR40 by ®-Fasiglifam affects the phospholipase C (PLC) pathway . Upon activation, GPR40 stimulates PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the exocytosis of insulin granules .

Pharmacokinetics

The pharmacokinetics of ®-Fasiglifam involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the drug, its therapeutic effectiveness, and potential side effects .

Result of Action

The primary result of ®-Fasiglifam’s action is the enhancement of glucose-dependent insulin secretion . This helps to regulate blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes . The exact molecular and cellular effects of ®-fasiglifam’s action require further investigation .

Action Environment

特性

IUPAC Name |

2-[(3R)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)

![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)

![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)